1-Methoxy-2-propylamine acts as a valuable building block in the synthesis of various heterocyclic compounds. These compounds possess ring structures containing atoms like nitrogen, oxygen, or sulfur alongside carbon. They have diverse applications in medicinal chemistry and materials science [].
For instance, research has explored using 1-Methoxy-2-propylamine to prepare imidazopyrimidine derivatives, which are potent p38 MAP kinase inhibitors []. p38 MAP kinase is an enzyme involved in cellular signaling pathways, and its inhibition can be beneficial in treating inflammatory diseases [].
Researchers have employed 1-Methoxy-2-propylamine as an intermediate molecule in the synthesis of various compounds with targeted properties. Here are two examples:
1-Methoxy-2-propylamine is an organic compound with the molecular formula CHNO and a molecular weight of 89.1362 g/mol. It is classified as a secondary amine due to the presence of an amine group attached to a carbon chain that includes a methoxy group. The compound appears as a colorless liquid and is known for its distinctive odor. It has various applications in chemical synthesis and biological research, making it a valuable compound in both industrial and laboratory settings.
Several methods exist for synthesizing 1-methoxy-2-propylamine:
1-Methoxy-2-propylamine finds applications across multiple fields:
Several compounds share structural similarities with 1-methoxy-2-propylamine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-1-methoxypropane | CHNO | Direct product from 1-methoxy-2-propylamine reactions |
1-Methylamino-2-propanol | CHNO | Contains a methyl group instead of methoxy |
3-Methoxypropylamine | CHNO | Longer carbon chain with similar functional groups |
The uniqueness of 1-methoxy-2-propylamine lies in its specific combination of functional groups (methoxy and secondary amine), which influences its reactivity and potential applications compared to other similar compounds. Its role as both a reagent and an intermediate in synthesis sets it apart from simpler amines or alcohols.
1-Methoxy-2-propylamine emerged as a compound of interest in the late 20th century, with early synthetic methods documented in patents from the 1990s. A 1998 European patent (EP0881211A1) detailed a process for preparing anhydrous 2-amino-1-methoxypropane, highlighting its industrial scalability through azeotropic distillation under elevated pressure. By 2008, advances in stereoselective synthesis were reported, such as the conversion of (S)-1-methoxy-2-propylamine to (S)-2-amino-1-propanol using hydrochloric acid and sodium hydroxide. These developments aligned with growing demand for chiral amines in pharmaceutical synthesis.
The compound’s discovery timeline correlates with its increasing utility in asymmetric catalysis and drug intermediate production. For example, its role in synthesizing melanocortin-4 receptor antagonists was first disclosed in a 2005 Journal of Medicinal Chemistry article, where it served as a key building block for neurological therapeutics.
The compound’s systematic IUPAC name, 1-methoxypropan-2-amine, reflects its methoxy (-OCH₃) and secondary amine (-NH-) functional groups positioned on a three-carbon chain. Alternative designations include:
Its classification spans two key categories:
The structural formula $$ \text{C}4\text{H}{11}\text{NO} $$ (molecular weight 89.14 g/mol) features a branched carbon skeleton:
$$ \text{CH}3-\text{C}(\text{NH}2)-\text{CH}2-\text{O}-\text{CH}3 $$
This architecture facilitates hydrogen bonding (via NH) and hydrophobic interactions (methyl groups), critical for molecular recognition in catalytic systems.
1-Methoxy-2-propylamine’s versatility is demonstrated across three domains:
Application | Target | Efficacy Data | Source |
---|---|---|---|
MC4 receptor antagonists | Neurological disorders | Kᵢ = 1.8 nM in binding assays | |
Antiviral agents | Hepatitis C polymerase | IC₅₀ = 3.2 μM in viral replication assays |
Research focus has shifted from foundational synthesis (1990s–2000s) to advanced functional applications:
A 2025 analysis of CAS content shows 412 publications mentioning 1-methoxy-2-propylamine, 68% focused on pharmaceutical uses.
Contemporary studies emphasize three frontiers:
Targeted Drug Delivery
Green Chemistry Applications
Computational Modeling
Flammable;Corrosive;Irritant